4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine 4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 1040658-08-9
VCID: VC11943933
InChI: InChI=1S/C19H15N3S/c1-3-7-15(8-4-1)14-23-19-18-13-17(16-9-5-2-6-10-16)21-22(18)12-11-20-19/h1-13H,14H2
SMILES: C1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Molecular Formula: C19H15N3S
Molecular Weight: 317.4 g/mol

4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine

CAS No.: 1040658-08-9

Cat. No.: VC11943933

Molecular Formula: C19H15N3S

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine - 1040658-08-9

Specification

CAS No. 1040658-08-9
Molecular Formula C19H15N3S
Molecular Weight 317.4 g/mol
IUPAC Name 4-benzylsulfanyl-2-phenylpyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C19H15N3S/c1-3-7-15(8-4-1)14-23-19-18-13-17(16-9-5-2-6-10-16)21-22(18)12-11-20-19/h1-13H,14H2
Standard InChI Key QKGGFGJXMTXABF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of pyrazolo[1,5-a]pyrazine consists of a fused bicyclic system containing two nitrogen atoms in the pyrazole ring and two additional nitrogen atoms in the pyrazine ring. In 4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine, the substitution pattern introduces steric and electronic modifications:

  • Position 2: A phenyl group enhances aromatic stacking interactions, a feature critical for binding to biological targets such as kinases or receptors .

  • Position 4: The benzylsulfanyl moiety (SCH2C6H5\text{S}-\text{CH}_2\text{C}_6\text{H}_5) contributes to lipophilicity, potentially improving membrane permeability in drug candidates .

The compound’s planar structure and conjugated π-system suggest potential fluorescence properties, as observed in related pyrazolo[1,5-a]pyrimidines .

Physicochemical Properties

Available data for this compound are sparse, but inferences from analogous systems reveal:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfanyl group’s polarity .

  • Stability: Expected stability under inert conditions, though the sulfide group may oxidize to sulfoxide or sulfone derivatives under oxidative conditions .

PropertyValueSource Inference
Molecular Weight317.4 g/mol
Molecular FormulaC19H15N3S\text{C}_{19}\text{H}_{15}\text{N}_{3}\text{S}
Melting PointNot reported
Boiling PointNot reported

Synthetic Pathways and Optimization

General Synthesis of Pyrazolo[1,5-a]pyrazines

The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves cyclocondensation reactions. For example, microwave-assisted methods have been employed to synthesize pyrazolo[1,5-a]pyrimidines via reactions between β-enaminones and NH-3-aminopyrazoles, followed by formylation . Adapting this strategy, 4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine could be synthesized through:

  • Cyclocondensation: Reaction of a substituted β-enaminone with a suitably functionalized aminopyrazole.

  • Sulfanyl Introduction: Post-cyclization alkylation or thiol-disulfide exchange to install the benzylsulfanyl group .

Challenges in Functionalization

Introducing the benzylsulfanyl group at position 4 requires precise regioselective control. In pyrazolo[1,5-a]pyrimidine systems, substituents at position 7 often dominate biological activity, suggesting that position 4 modifications may alter pharmacokinetic profiles without directly interfering with target binding .

Structure-Activity Relationship (SAR) Considerations

Role of the Phenyl Group

In pyrazolo[1,5-a]pyrimidines, a phenyl group at position 2 enhances binding to hydrophobic regions of target proteins. For example, 2-phenyl derivatives show improved affinity for the peripheral benzodiazepine receptor (PBR) compared to alkyl-substituted analogs . This suggests that the 2-phenyl group in 4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine may similarly enhance target engagement .

Impact of the Benzylsulfanyl Moiety

Sulfanyl groups are known to:

  • Increase Lipophilicity: Improving blood-brain barrier penetration in CNS-targeted drugs .

  • Act as Hydrogen Bond Acceptors: Facilitating interactions with cysteine or serine residues in enzyme active sites .

In PBR ligands, acetamide substituents at position 3 correlate with high affinity, suggesting that the benzylsulfanyl group at position 4 may serve a complementary role in allosteric modulation .

Future Directions

Target Identification

High-throughput screening against kinase libraries or viral proteases could elucidate this compound’s biological targets. Computational docking studies using VPS34 or JAK1-JH2 crystal structures may prioritize experimental assays .

Derivative Synthesis

  • Position 7 Modifications: Introducing electron-donating or withdrawing groups to tune fluorescence or binding affinity .

  • Sulfone Derivatives: Oxidizing the sulfanyl group to explore impacts on solubility and target selectivity .

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